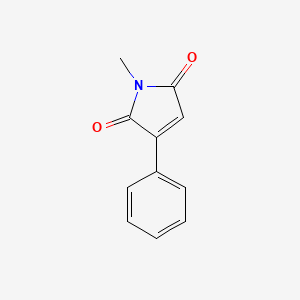

1-Methyl-3-phenyl-1H-pyrrole-2,5-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-phenylpyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-12-10(13)7-9(11(12)14)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBPIDAYDPNCTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503420 | |

| Record name | 1-Methyl-3-phenyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54433-49-7 | |

| Record name | 1-Methyl-3-phenyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Maleimide Derivatives in Organic Synthesis and Polymer Science

Maleimide (B117702) and its derivatives, known systematically as 1H-pyrrole-2,5-diones, are foundational building blocks in the world of organic chemistry. wikipedia.org Their importance stems from the reactive carbon-carbon double bond within the five-membered ring, which is made highly electron-deficient by the two adjacent carbonyl groups. This electronic feature makes maleimides excellent Michael acceptors and highly reactive dienophiles in Diels-Alder reactions. actascientific.comresearchgate.net

Key Reactions and Applications:

Michael Addition: The high reactivity of the maleimide double bond towards nucleophiles, particularly thiols, is the basis for its widespread use in bioconjugation. researchgate.netspecificpolymers.com This reaction allows for the selective labeling and cross-linking of proteins and other biomolecules at cysteine residues. creativepegworks.com

Diels-Alder Cycloaddition: As potent dienophiles, maleimides react with dienes to form stable cyclic adducts. This "click" reaction is fundamental in creating complex molecular architectures and has been harnessed in polymer chemistry to develop self-healing and thermally reversible materials. specificpolymers.comresearchgate.net

Polymerization: Maleimide derivatives can undergo radical or anionic polymerization to produce polymers with high thermal stability. actascientific.comspecificpolymers.com They are often copolymerized with other monomers, such as styrene (B11656), to create high-performance thermoset polymers used in aerospace and electronics industries for their heat resistance. wikipedia.orgyangchentech.com

The ability to substitute the maleimide at the nitrogen atom (N-substituted) and at the carbon-carbon double bond allows for fine-tuning of its chemical and physical properties, making these derivatives indispensable tools for creating functional materials ranging from hydrogels to advanced composites. researchgate.net

Historical Development of Pyrrole 2,5 Dione Chemistry Relevant to 1 Methyl 3 Phenyl 1h Pyrrole 2,5 Dione

The chemistry of pyrrole-2,5-diones (maleimides) has a rich history rooted in the exploration of fundamental organic reactions. The parent compound, maleimide (B117702), can be synthesized from maleic anhydride (B1165640) by treatment with an amine followed by dehydration. researchgate.net This two-step process has been a cornerstone for generating a vast library of N-substituted maleimides, where the properties are modulated by the nature of the group attached to the nitrogen. mdpi.comekb.eg For instance, N-alkyl maleimides like N-methylmaleimide are common reagents, while N-aryl maleimides such as N-phenylmaleimide are used to enhance thermal properties in polymers. yangchentech.comwikipedia.org

A historically significant method for the synthesis of the broader pyrrole (B145914) class of compounds is the Paal-Knorr synthesis , first reported in 1884. wikipedia.orgyoutube.com This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form a pyrrole ring. alfa-chemistry.comuctm.edu While modern methods have been developed, the Paal-Knorr synthesis remains a versatile strategy for accessing substituted pyrroles. researchgate.netresearchgate.net The synthesis of C-substituted pyrrole-2,5-diones, such as the 3-phenyl derivative, often involves more specialized strategies, including palladium-catalyzed cross-coupling reactions or cyclization of appropriately substituted precursors. organic-chemistry.org

The elucidation of the maleimide reaction mechanisms, particularly the Michael addition and Diels-Alder cycloaddition, was a critical development that unlocked their potential in materials science and bioconjugation. researchgate.net Early research focused on understanding the reactivity and selectivity of these transformations, laying the groundwork for their sophisticated modern applications.

Research Landscape and Emerging Trends Pertaining to N Substituted Maleimides

Classical Synthetic Routes to N-Substituted Maleimides

The most common and traditional method for synthesizing N-substituted maleimides, including this compound, is a two-step process that begins with the reaction of maleic anhydride (B1165640) with a primary amine. google.comresearchgate.net This is followed by the cyclodehydration of the resulting maleamic acid intermediate. One-pot variations of this process have also been developed to improve efficiency. lew.rotandfonline.com

Two-Step Synthesis via Maleamic Acid Intermediates from Maleic Anhydride and Amines

The first step is the acylation of a primary amine with maleic anhydride. tandfonline.comgoogle.com This reaction is typically rapid and results in the formation of an N-substituted maleamic acid intermediate. nih.gov The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the maleic anhydride, leading to the opening of the anhydride ring. zbaqchem.com This step is generally high-yielding and can often be performed at room temperature. tandfonline.com The gradual addition of the primary amine to a solution of maleic anhydride is recommended to prevent potential side reactions, such as the addition of the amine to the double bond of the maleamic acid. google.com

The formation of maleamic acids is a reversible process, and they exist in equilibrium with their anhydride and amine precursors in organic solvents. nih.gov The position of this equilibrium can be influenced by external stimuli such as the addition of a Brønsted acid, which protonates the amine and shifts the equilibrium away from the amide. nih.gov

The second and often more challenging step is the cyclodehydration of the N-substituted maleamic acid to form the maleimide ring. lew.rogoogle.com This intramolecular condensation reaction involves the removal of a molecule of water. Various techniques have been developed to achieve this transformation, often requiring specific reagents or conditions to drive the reaction to completion and minimize side products.

Acid-Catalyzed Cyclodehydration:

Acid catalysts are frequently employed to facilitate the cyclization of maleamic acids. arkat-usa.org This can be achieved by heating the maleamic acid in the presence of a strong acid. Thermal cyclodehydration can also be performed at lower temperatures through azeotropic distillation in the presence of an acid catalyst and a suitable solvent like toluene. google.com The use of an azeotropic solvent helps to remove water from the reaction mixture, thereby shifting the equilibrium towards the formation of the maleimide. google.com

Dehydrating Agents:

A common and effective method for the cyclodehydration of maleamic acids involves the use of chemical dehydrating agents. google.comresearchgate.net A classic reagent combination is acetic anhydride in the presence of a catalyst like sodium acetate (B1210297). google.comtandfonline.com This method is particularly favored for the laboratory preparation of many aromatic maleimides. google.com However, a significant drawback of this approach for industrial applications is the generation of acidic wastewater. google.com

Other dehydrating agents that have been successfully used include:

Trifluoroacetic anhydride lew.ro

N,N'-dicyclohexylcarbodiimide (DCC) researchgate.net

Cyanuric chloride researchgate.net

Oxalyl chloride researchgate.net

Ethyl chloroformate researchgate.net

2-Chloro-1,3-dimethylimidazolinium chloride researchgate.net

Theoretical studies have shown that replacing the hydrogen atoms of acetic anhydride with fluorine (i.e., using trifluoroacetic anhydride) significantly lowers the activation barriers for cyclization, making it a more effective dehydrating agent. lew.ro

One-Pot Cyclization Methods

To improve the efficiency and reduce the operational complexity of the two-step synthesis, one-pot methods have been developed. lew.rotandfonline.com In these procedures, the formation of the maleamic acid and its subsequent cyclodehydration are carried out in a single reaction vessel without the isolation of the intermediate. lew.ro Microwave irradiation has emerged as a powerful tool for promoting these one-pot syntheses, often leading to rapid reactions and excellent yields of N-substituted maleimides from the condensation of maleic anhydride with amino acids or alkylamines. core.ac.ukrsc.orgrsc.org

Modern and Sustainable Chemistry Approaches in Maleimide Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and sustainable methods for maleimide synthesis. A key area of development has been the reduction or elimination of organic solvents.

Solvent-Free Methods for Maleamic Acid Cyclization

Solvent-free, or solid-state, reaction conditions offer several advantages, including reduced waste, lower costs, and often simpler work-up procedures. Microwave-assisted synthesis without a solvent is a particularly attractive approach, as it can lead to significant rate enhancements and high selectivity, while also reducing the risk of hazardous explosions associated with high-boiling aprotic solvents. core.ac.ukrsc.org Several aryl-substituted maleimides have been synthesized in high yields (78% to 99%) using solventless methods. tandfonline.com

Another solvent-free technique involves grinding the reactants together. For example, melting maleic anhydride and then grinding it with an aniline (B41778) derivative has been reported as a method for preparing the corresponding N-substituted maleanilic acid. tandfonline.com

Diels-Alder Cycloaddition Reactions of Maleimides

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings, involving a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. rsc.org Maleimides, including this compound, are excellent dienophiles due to the electronic properties of the pyrrole-2,5-dione ring.

The dienophilic reactivity of the maleimide moiety is attributed to its electron-poor double bond, a consequence of the two flanking electron-withdrawing carbonyl groups. This structural feature lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the orbital interaction with the Highest Occupied Molecular Orbital (HOMO) of a diene, a key requirement for a normal-electron-demand Diels-Alder reaction. mdpi.com The reaction is a versatile method for creating complex cyclic systems in a regio- and stereo-controlled manner. rsc.org N-substituted maleimides are frequently used as dienophiles in these cycloadditions. researchgate.netfigshare.com

The general reactivity in Diels-Alder reactions is often enhanced when the dienophile possesses electron-withdrawing groups. mdpi.com The maleimide ring is a classic example of a highly reactive dienophile for this reason. These reactions are valuable for their efficiency and ability to form multiple stereocenters in a single step. researchgate.netfigshare.com

A hallmark of the Diels-Alder reaction is its stereoselectivity, typically resulting in the formation of endo and exo diastereomers. The "endo rule" suggests a general preference for the formation of the endo adduct, which is often the kinetically controlled product. This preference is explained by secondary orbital interactions between the p-orbitals of the activating group on the dienophile and the p-orbitals of the diene at the transition state. mdpi.com

However, the exo adduct is frequently the more thermodynamically stable product. Consequently, the reaction conditions, such as temperature and reaction time, can significantly influence the observed endo/exo ratio. researchgate.net For instance, in the reaction of N-phenylmaleimide with furan, it has been demonstrated that while the endo isomer may form faster, the reversible nature of the reaction can lead to the eventual dominance of the more stable exo product under thermodynamic control. researchgate.net The stereochemical outcome can be influenced by factors such as steric hindrance and the specific electronic nature of the substituents on both the diene and the dienophile. rsc.orgmdpi.com In some cases, particularly with bulky substituents, a shift from the typical endo-selectivity can be observed. rsc.org

| Reactants | Conditions | Major Product | Controlling Factor |

|---|---|---|---|

| N-phenylmaleimide + Furan | Lower Temperature, Shorter Time | Endo Adduct | Kinetic Control |

| N-phenylmaleimide + Furan | Higher Temperature, Longer Time | Exo Adduct | Thermodynamic Control |

| Bulky N-phenylmaleimides + Anthracene derivatives | Thermal | Anti-1,4-adducts | Steric Hindrance |

In this compound, the substituents on both the nitrogen and the carbon of the double bond are expected to modulate its reactivity and selectivity in Diels-Alder reactions.

Michael Addition Reactions

The electron-deficient double bond of the pyrrole-2,5-dione ring is also susceptible to nucleophilic attack via a Michael (or conjugate) addition. This reaction is fundamental to the utility of maleimides in various applications, particularly in bioconjugation.

The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the case of this compound, the nucleophile attacks one of the carbons of the double bond, with the negative charge being delocalized onto the adjacent carbonyl oxygen atoms. Subsequent protonation yields the stable addition product.

Due to the unsymmetrical nature of this compound, nucleophilic attack can potentially occur at either the C3 (bearing the phenyl group) or the C4 position, leading to regioisomers. The regiochemical outcome is governed by a combination of steric and electronic factors. The bulky phenyl group at C3 might sterically hinder the approach of a nucleophile to that position, potentially favoring attack at the unsubstituted C4 position. Conversely, electronic effects from the phenyl group could influence the electrophilicity of the adjacent carbon. In reactions of thioacetamide (B46855) with N-arylmaleimides, addition has been shown to occur leading to 3,3′-thiobis(1-arylpyrrolidine-2,5-diones), indicating that attack at the C3 position is feasible. nih.gov

Maleimides exhibit a particularly high reactivity towards thiol-containing species, such as cysteine residues in proteins. This reaction, a specific type of Michael addition, is widely exploited for its efficiency and selectivity. researchgate.net The reaction proceeds rapidly under mild conditions, typically at or near neutral pH, to form a stable thioether bond. nih.gov

The mechanism of thiol addition to N-methylmaleimide has been studied in detail and can proceed through several pathways, including a stepwise mechanism with rate-limiting nucleophilic attack by the thiolate anion, or a concerted process. nih.gov The high reactivity is attributed to the potent electrophilicity of the maleimide double bond and the strong nucleophilicity of the thiolate anion. nih.gov This high degree of selectivity for thiols over other nucleophiles like amines at physiological pH makes the thiol-maleimide reaction a cornerstone of "click" chemistry. mdpi.comresearchgate.net

For this compound, the reaction with a thiol would lead to the formation of a succinimide (B58015) thioether. As mentioned previously, the presence of the phenyl group at C3 introduces regiochemical considerations. The nucleophilic attack of the thiolate could occur at either C3 or C4, and the distribution of the resulting regioisomeric products would depend on the balance of steric hindrance and electronic activation at each position.

| Maleimide Derivative | Nucleophile | Reaction Type | Key Mechanistic Features |

|---|---|---|---|

| N-Methylmaleimide | Alkyl Thiolate | Michael Addition | Stepwise addition with rate-limiting nucleophilic attack. nih.gov |

| N-Methylmaleimide | Aryl Thiolate | Michael Addition | Stepwise with rate-limiting proton transfer or concerted mechanism. nih.gov |

| N-Arylmaleimides | Thioacetamide | Michael Addition | Diastereoselective formation of 3,3′-thiobis adducts. nih.gov |

| This compound | Thiol | Michael Addition | Potential for formation of regioisomers due to unsymmetrical substitution. |

Aza-Michael Reactions and Consideration of Side Reactions

The Aza-Michael reaction, or conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a cornerstone of carbon-nitrogen bond formation. beilstein-journals.org The pyrrole-2,5-dione core in this compound serves as an excellent Michael acceptor, readily reacting with primary and secondary amines. researchgate.netgeorgiasouthern.edu The reaction is highly efficient for generating β-amino carbonyl compounds, which are valuable intermediates in medicinal chemistry. organic-chemistry.org Various catalysts, including Lewis acids and organic bases like N-methylimidazole, can be employed to promote the reaction under mild conditions. organic-chemistry.orgauburn.edu

However, the reaction is not without potential complications. Side reactions can occur, particularly when using stoichiometric amounts of catalysts. auburn.edu One significant consideration is the potential for hydrolysis of the maleimide ring. The imide group is susceptible to ring-opening, especially under aqueous conditions, which are often necessary for biological applications. mdpi.com This hydrolysis results in the formation of the corresponding N-substituted maleamic acid, which can exist as a mixture of regioisomers. mdpi.comnih.gov In some cases, such as the reaction of N-aryl maleimides with thiols, the intermediate thio-succinimide conjugate undergoes instantaneous ring hydrolysis, a feature that can be advantageous in preventing undesirable thiol exchange reactions. mdpi.com Another potential side reaction, observed in related systems, is amide formation between the amine nucleophile and an ester group elsewhere in the molecule, which depletes the amine required for the primary Aza-Michael addition. nih.gov Careful control of reaction conditions, such as temperature, is crucial to minimize these undesired pathways. nih.gov

| Catalyst System | Typical Conditions | Key Observations | Reference |

|---|---|---|---|

| N-Methylimidazole | DMSO, 70°C | Highly efficient, rapid, and high-yielding for various N-heterocycles. | organic-chemistry.org |

| Cinchona Alkaloid Derivatives | Various solvents | Can induce enantioselectivity; potential for racemization via retro-Michael reaction. | beilstein-journals.org |

| Lewis Acids (e.g., InCl₃, FeCl₃) | Aqueous solution, mild conditions | Catalyzes addition under mild conditions, minimizing some side reactions. | auburn.edu |

| Uncatalyzed ("on-water") | Hot water (80°C) | Successful for some substrates, though yields can be modest. | auburn.edu |

Other Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions, Thia Paterno Buchi Reaction)

Beyond the well-known Diels-Alder reaction, the double bond of the pyrrole-2,5-dione core participates in a variety of other cycloaddition reactions. These transformations provide access to complex, often stereochemically rich, cyclic and polycyclic structures.

1,3-Dipolar Cycloadditions: N-substituted maleimides are effective dipolarophiles in 1,3-dipolar cycloaddition reactions. For instance, the reaction between a chiral nitrone and various N-substituted maleimides yields enantiopure spiro-fused isoxazolidine (B1194047) derivatives. nih.gov This reaction proceeds with high enantio- and diastereoselectivity, affording complex heterocyclic scaffolds in good yields. nih.gov

[2+2] Photocycloadditions: The photochemical [2+2] cycloaddition between alkenes and maleimides produces a cyclobutane (B1203170) core, a motif found in numerous biologically important molecules. nih.gov The success of this reaction is highly dependent on the N-substituent of the maleimide. N-alkyl maleimides can undergo self-excitation under UV irradiation to generate the necessary triplet state for the reaction to proceed. nih.govacs.org In contrast, N-aryl maleimides, which have a triplet quantum yield near zero, typically require a photosensitizer, such as thioxanthone, to facilitate the generation of the reactive triplet state. acs.orgresearchgate.net The Thia-Paterno-Buchi reaction, a photochemical [2+2] cycloaddition between a thiocarbonyl compound and an alkene, is a related transformation that highlights the versatility of the maleimide core in photocycloadditions. nih.gov

Higher-Order Cycloadditions: The maleimide framework can also engage in higher-order cycloadditions. A notable example is the photochemical [5+2] cycloaddition involving N-alkenyl substituted dichloromaleimides, which has been utilized as a method for constructing seven-membered azepine ring systems, such as perhydroazaazulene alkaloids. acs.org

| Reaction Type | Reactants | Product Type | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Chiral Nitrone + N-Substituted Maleimide | Spiro-fused Isoxazolidine | Concerted cycloaddition | nih.gov |

| [2+2] Photocycloaddition | Alkene + N-Alkyl Maleimide | Cyclobutane | Self-sensitized triplet state formation (N-Alkyl) | nih.govacs.org |

| [2+2] Photocycloaddition | Alkene + N-Aryl Maleimide | Cyclobutane | Requires external photosensitizer (e.g., thioxanthone) | acs.orgresearchgate.net |

| [5+2] Photocycloaddition | N-Alkenyl Dichloromaleimide | Azepine derivative | Intramolecular photochemical cycloaddition | acs.org |

Electrophilic and Radical Reactions of the Pyrrole-2,5-dione Core

The electronic nature of the this compound core allows it to participate in both electrophilic and radical-mediated transformations.

Electrophilic Reactions: The electron-withdrawing nature of the two carbonyl groups renders the double bond of the pyrrole-2,5-dione core highly electrophilic, making it an excellent Michael acceptor as discussed previously. Other electrophilic reactions can be induced on substituted pyrrole (B145914) systems. For example, N-alkyne-substituted pyrrole carboxylates undergo electrophilic intramolecular cyclization when treated with iodine. nih.gov In this reaction, iodine activates the triple bond, facilitating a nucleophilic attack from the pyrrole ring to form iodine-substituted pyrrolo-oxazinone derivatives. nih.gov

Radical Reactions: The pyrrole-2,5-dione moiety is highly susceptible to radical reactions, most notably radical polymerization. N-substituted maleimides, including N-phenylmaleimide, readily undergo homopolymerization and copolymerization initiated by thermal initiators like 2,2'-azobisisobutyronitrile (AIBN) or by other radical sources. researchgate.netuq.edu.au Mechanistic studies on the homopolymerization of N-phenylmaleimide in tetrahydrofuran (B95107) (THF) indicate that the polymerization can be initiated by THF radicals, with termination being primarily controlled by chain transfer to the solvent via hydrogen abstraction. uq.edu.au

In copolymerizations, for example with norbornene, N-phenylmaleimide deviates from a strictly alternating copolymerization behavior. cameronconsultants.com This is attributed to its ability to undergo radical homopolymerization, leading to the incorporation of sequential N-phenylmaleimide units within the polymer backbone. cameronconsultants.com The reactivity ratios of the comonomers are a key factor in determining the final polymer composition. cameronconsultants.com Furthermore, radical coupling reactions can be achieved under metal-free photocatalytic conditions, where α-aminoalkyl radicals can initiate the coupling of aryl halides with pyrrole derivatives. researchgate.net

| Monomer | Activation Energy (Ea) | Kinetic Order (Initiator) | Kinetic Order (Monomer) | Reference |

|---|---|---|---|---|

| N-phenylmaleimide (PHMI) | Lower than CHMI | 0.71 < m < 0.75 | n = 1.0 | researchgate.netuq.edu.au |

| N-cyclohexylmaleimide (CHMI) | Higher than PHMI | 0.71 < m < 0.75 | n = 1.0 | researchgate.netuq.edu.au |

Acid-Catalyzed Transformations and Rearrangement Studies of Pyrrole-2,5-dione Derivatives

Under acidic conditions, pyrrole-2,5-dione derivatives can undergo several transformations, with hydrolysis being the most prominent.

Acid-Catalyzed Hydrolysis: The imide functionality in N-substituted maleimides and their saturated succinimide analogues is susceptible to acid-catalyzed hydrolysis. Kinetic studies on N-alkylmaleimides show that the hydrolysis rate is independent of pH in strongly acidic solutions (below pH 4). rsc.org The reaction involves the opening of the five-membered ring to produce the corresponding N-substituted maleamic acid. rsc.org Mechanistic investigations on the related N-aryl succinimides suggest that the hydrolysis proceeds via a bimolecular A-2 mechanism. jcsp.org.pk In this pathway, the substrate is first protonated, followed by a rate-determining attack by a water molecule. jcsp.org.pk The catalytic efficiency of different strong acids can vary, providing further evidence for the proposed mechanism. jcsp.org.pk

Rearrangement Reactions: The pyrrole ring system can also participate in rearrangement reactions under specific conditions. A classic example is the Ciamician–Dennstedt rearrangement, where pyrroles react with carbenes, such as dichlorocarbene. wikipedia.org The reaction proceeds through a [2+1] cycloaddition to form a dichlorocyclopropane intermediate. This intermediate is unstable and subsequently undergoes ring expansion and rearrangement to afford a 3-halopyridine derivative. wikipedia.org This transformation provides a synthetic route from the five-membered pyrrole core to a six-membered pyridine (B92270) ring.

Mechanistic Studies of Reaction Initiation and Propagation

Understanding the initiation and propagation steps of a reaction is fundamental to controlling its outcome. For this compound and its analogues, mechanistic studies have shed light on these key processes across various reaction types.

Radical Polymerization: The initiation of radical polymerization of N-substituted maleimides is typically achieved with a radical initiator like AIBN, which thermally decomposes to generate radicals. uq.edu.au The propagation step involves the sequential addition of monomer units to the growing polymer radical chain. A key finding is that chain transfer to the solvent can be a significant process, influencing the molecular weight of the resulting polymer and acting as a primary termination pathway. uq.edu.au In copolymerization systems, the propagation is governed by four different reactions (two homopolymerization and two cross-propagation steps), with the relative rates determining the polymer's final microstructure. cameronconsultants.com

Photocycloaddition: For [2+2] photocycloadditions, the reaction is initiated by the absorption of light, which promotes the maleimide to an excited singlet state. This is followed by intersystem crossing to the triplet state, which is the reactive species in the cycloaddition. nih.govacs.org As previously noted, the efficiency of this initiation step (quantified by the triplet quantum yield) is highly dependent on the N-substituent. acs.org For N-aryl maleimides, initiation often requires energy transfer from an excited photosensitizer. researchgate.net The propagation, in this context, is the reaction of the triplet-state maleimide with the ground-state alkene to form the cyclobutane product.

Aza-Michael Addition: Computational studies of the Aza-Michael addition mechanism indicate that solvent effects play a crucial role. auburn.edu Polar protic solvents can accelerate the reaction by stabilizing charged intermediates and transition states through hydrogen bonding and dipolar effects. auburn.edu The reaction can be initiated by a base, which deprotonates the nitrogen nucleophile to increase its reactivity, or by an acid, which activates the maleimide Michael acceptor. The propagation involves the nucleophilic attack of the amine on the β-carbon of the maleimide double bond, followed by protonation of the resulting enolate intermediate to yield the final product.

Autocatalysis: An advanced initiation mechanism has been described involving autoinductive autocatalysis via an electron donor-acceptor (EDA) complex. acs.org In this system, a pro-aromatic donor molecule reacts to form a radical and a byproduct. This byproduct can then act as an in situ acceptor, forming an EDA complex with another molecule of the initial donor, thus propagating a catalytic cycle without the need for an external initiator. acs.org Kinetic studies of such systems reveal a profile characteristic of autoinductive autocatalysis. acs.org

Advanced Spectroscopic and Structural Characterization of 1 Methyl 3 Phenyl 1h Pyrrole 2,5 Dione and Its Adducts/polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (1H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. slideshare.net For N-substituted maleimides, the chemical shifts of the protons are characteristic of their electronic environment. For instance, in N-phenylmaleimide, the protons on the maleimide (B117702) ring appear at a distinct chemical shift. chemicalbook.com The protons of the phenyl group typically resonate in the aromatic region of the spectrum.

In the case of 1-Methyl-3-phenyl-1H-pyrrole-2,5-dione, the methyl protons would exhibit a singlet at a characteristic upfield chemical shift. The protons on the phenyl group would appear as a multiplet in the aromatic region, and the single proton on the pyrrole (B145914) ring would also have a specific chemical shift. The integration of these signals provides the ratio of the different types of protons, confirming the molecular structure.

| Compound | Proton Assignment | Chemical Shift (ppm) | Solvent |

|---|---|---|---|

| N-phenylmaleimide | Maleimide CH | 6.836 | CDCl3 |

| Phenyl CH | 7.34 - 7.465 | CDCl3 | |

| N-(4-Methylphenyl)maleimide | Maleimide CH | ~6.8 | CDCl3 |

| Aromatic CH | ~7.2 | CDCl3 | |

| Methyl CH3 | ~2.4 | CDCl3 |

Carbon-13 (13C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum. libretexts.org For this compound, the carbonyl carbons of the dione (B5365651) moiety would appear at a characteristic downfield chemical shift. The carbons of the phenyl group and the pyrrole ring would resonate in the aromatic and olefinic regions, respectively. The methyl carbon would appear at a significantly upfield chemical shift. The number of signals in the spectrum confirms the number of chemically non-equivalent carbon atoms.

For related pyrrole derivatives, the chemical shifts of the pyrrole ring carbons are typically found in specific ranges, for example, C-3 at approximately 122 ppm and C-5 at around 132 ppm. nih.gov The carbonyl carbons in similar dione systems are also well-characterized.

| Compound/Fragment | Carbon Assignment | Chemical Shift (ppm) |

|---|---|---|

| Pyrrole moiety | C-3 | ~122 |

| C-5 | ~132 | |

| Benzoyl group | C=O | 188.4 |

| Ester group | C=O | 161.4–163.3 |

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity between protons and carbons. emerypharma.comyoutube.com

HMQC/HSQC: This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond 1H-13C correlations). This allows for the unambiguous assignment of protonated carbons. youtube.com

These 2D NMR techniques have been successfully applied to study various pyrrole-2,5-dione derivatives, confirming their structures and stereochemistry. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

IR Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands for the carbonyl (C=O) groups of the dione would be prominent, typically in the region of 1700-1770 cm-1. researchgate.net The C-N stretching vibrations and the aromatic C=C stretching of the phenyl group would also be observable. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. core.ac.uk It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C bonds of the phenyl ring and the pyrrole ring would be expected to show strong signals in the Raman spectrum. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) | Technique |

|---|---|---|---|

| Carbonyl (C=O) | Stretching | 1730-1741 | IR |

| Aromatic C-H | Stretching | ~3030 | IR |

| Alkene C=C | Stretching | 1640-1680 | IR |

| C-N | Stretching | ~1340 | IR |

| Aromatic Ring | Stretching | 1800-2000 (weak) | IR |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. libretexts.org In the mass spectrum of this compound, the molecular ion peak (M+) would correspond to its molecular weight.

The fragmentation pattern provides a fingerprint of the molecule. youtube.com Common fragmentation pathways for N-phenylmaleimide derivatives involve cleavage of the maleimide ring and loss of small neutral molecules like CO. nist.gov The fragmentation of the phenyl group can also lead to characteristic ions. Analysis of these fragments helps to confirm the structure of the parent molecule. researchgate.net

| Compound | Molecular Formula | Calculated Molecular Weight (g/mol) | Observed m/z (Top Peak) |

|---|---|---|---|

| N-Phenylmaleimide | C10H7NO2 | 173.17 | 173 |

| 2-Methyl-N-phenylmaleimide | C11H9NO2 | 187.19 | - |

| 1-Methyl-3-(3-methylphenyl)-1H-pyrrole-2,5-dione | C12H11NO2 | 201.225 | - |

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Engineering

X-ray diffraction (XRD) on single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. srce.hrresearchgate.net The crystal structure of N-phenylmaleimide and its derivatives has been determined by X-ray diffraction, showing the planarity of the maleimide ring and the dihedral angle between the maleimide and phenyl rings. srce.hrresearchgate.net

For this compound, an XRD analysis would provide detailed information on its molecular geometry and how the molecules pack in the crystal lattice. This information is crucial for understanding its physical properties and for crystal engineering applications, where the goal is to design and synthesize crystalline materials with desired properties.

| Compound | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|

| N-Phenylmaleimide | - | - | Interplanar angle of 48.60(18)° between phenyl and maleimide rings. srce.hr |

| N-Phenyl-2,3-dimethylmaleimide | - | - | Interplanar angle of 44.09(8)° between phenyl and maleimide rings. srce.hr |

| 2,3-bis(Ethylthio)-N-(p-MeOC6H4)maleimide | Monoclinic | C2/c | - |

Chromatographic Techniques for Purity and Molecular Weight Distribution

Chromatographic techniques are indispensable in the synthesis and characterization of this compound and its polymeric derivatives. High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the monomer, while Size Exclusion Chromatography (SEC) is crucial for determining the molecular weight and molecular weight distribution of the resulting polymers and adducts.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed to determine its purity. This involves a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the compound and its impurities between the two phases.

Methodology and Findings

A typical RP-HPLC method for the purity analysis of a compound like this compound would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV-Vis detector at a wavelength where the compound exhibits maximum absorbance.

The validation of such an HPLC method, in line with ICH guidelines, would include assessments of specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). japtronline.comjchr.orgajphr.com For instance, a study on a related pyrrolo-dione derivative utilized an octadecyl column with a mobile phase of acetonitrile and phosphate buffer (pH=2), with UV detection at 239 nm. researchgate.net The validation of this method demonstrated good linearity, precision, and accuracy. researchgate.net

In a hypothetical validated method for this compound, the main peak corresponding to the compound would be well-resolved from any impurity peaks. The retention time of the main peak would be consistent across multiple injections. The percentage purity is calculated from the ratio of the peak area of the main component to the total area of all peaks in the chromatogram.

Interactive Data Table: Illustrative HPLC Purity Analysis Results for this compound

The following table represents typical data obtained from an HPLC purity analysis.

| Sample Batch | Retention Time (min) | Peak Area | % Area | Purity (%) |

| Batch A | ||||

| Impurity 1 | 2.85 | 15,234 | 0.25 | |

| Main Peak | 4.52 | 6,078,345 | 99.68 | 99.68 |

| Impurity 2 | 5.12 | 4,289 | 0.07 | |

| Batch B | ||||

| Impurity 1 | 2.86 | 21,567 | 0.35 | |

| Main Peak | 4.51 | 6,132,890 | 99.50 | 99.50 |

| Impurity 3 | 6.03 | 9,234 | 0.15 |

Note: This data is illustrative and based on typical results for similar compounds.

Size Exclusion Chromatography (SEC/GPC) for Molecular Weight Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight distribution of polymers. This technique separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the stationary phase and elute earlier, while smaller molecules penetrate the pores to varying extents and elute later. shimadzu.com

Research Findings and Molecular Weight Data

In the context of polymers derived from this compound, SEC is used to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). alfa-chemistry.com The PDI provides an indication of the breadth of the molecular weight distribution. shimadzu.com

Research on the copolymerization of the structurally similar N-phenylmaleimide with styrene (B11656) provides a relevant example. In one study, alternating copolymers of N-phenylmaleimide and styrene were synthesized, and their molecular weights were characterized by GPC. The results showed that varying the reaction conditions could control the molecular weight of the resulting polymers. cnrs.fr Another study on P(N-phenylmaleimide-alt-styrene) reported a number-average molecular weight (Mn) of 12,000 g/mol with a PDI of 1.50, as determined by GPC analysis in THF relative to polystyrene standards. mdpi.com

The choice of solvent, column type, and calibration standards are critical for obtaining accurate SEC results. Tetrahydrofuran (B95107) (THF) is a common eluent for these types of polymers, and calibration is often performed using polystyrene standards. mdpi.comresearchgate.net

Interactive Data Table: GPC/SEC Analysis of N-Phenylmaleimide-Styrene Copolymers

This table presents representative data from the GPC analysis of N-phenylmaleimide-styrene alternating copolymers, which are analogous to polymers that could be formed from this compound.

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| PMS-1 | 67,000 | 105,000 | 1.57 |

| PMS-2 | 150,000 | 231,000 | 1.54 |

| PMS-3 | 231,000 | 358,000 | 1.55 |

Data adapted from studies on N-phenylmaleimide-styrene copolymers. cnrs.fr

Computational and Theoretical Investigations of 1 Methyl 3 Phenyl 1h Pyrrole 2,5 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.

Geometrical Optimization and Electronic Structure Analysis

This subsection would typically involve using DFT to find the lowest energy structure (the equilibrium geometry) of 1-Methyl-3-phenyl-1H-pyrrole-2,5-dione. The analysis would yield precise data on bond lengths, bond angles, and dihedral angles. This information helps in understanding the molecule's three-dimensional shape and steric interactions. The electronic structure analysis would provide insights into the distribution of electrons within the molecule, including charge distribution and dipole moment. However, no specific studies containing optimized geometrical parameters for this compound were found.

Vibrational Frequency Calculations

After geometric optimization, vibrational frequency calculations are typically performed using DFT. These calculations can predict the infrared (IR) and Raman spectra of a molecule. By comparing the computed frequencies with experimental spectra, one can confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. No calculated vibrational frequency data for this compound has been published in the searched literature.

Prediction of NMR Chemical Shifts

DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, are a powerful tool for predicting the 1H and 13C NMR chemical shifts of organic molecules. These predictions are valuable for assigning signals in experimental NMR spectra and confirming chemical structures. While general DFT methodologies for NMR prediction are highly developed, a specific study reporting the predicted 1H and 13C chemical shifts for this compound could not be located. For reference, experimental NMR data has been reported as:

¹H NMR (300 MHz, CDCl₃): δ 7.95-7.90 (m, 2H), 7.50-7.40 (m, 3H), 6.73 (s, 1H), 3.07 (s, 3H). uni-rostock.de

¹³C NMR (75 MHz, CDCl₃): δ 170.75, 170.45, 143.94, 131.10, 128.94. uni-rostock.de

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO and the HOMO-LUMO energy gap are crucial indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. FMO analysis helps predict how a molecule will interact with other species in chemical reactions. A specific FMO analysis for this compound, including values for HOMO-LUMO energies, has not been found in the literature.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to study the physical movements of atoms and molecules over time. An MD simulation would provide insight into the conformational dynamics of this compound, showing how its structure fluctuates under specific conditions of temperature and pressure. Such studies are valuable for understanding molecular flexibility and interactions in a dynamic environment. No publications detailing MD simulations for this specific compound were identified.

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies. This provides a deep understanding of reaction pathways and kinetics. While N-substituted maleimides are known to participate in reactions like Diels-Alder cycloadditions, specific quantum chemical studies detailing the transition state analysis or activation energies for reactions involving this compound were not found in the searched literature.

Structure-Reactivity Relationships Derived from Computational Models

Computational chemistry provides a powerful lens through which the intricate relationship between the molecular structure of this compound and its chemical reactivity can be meticulously examined. Through the application of theoretical models, such as Density Functional Theory (DFT), researchers can elucidate the electronic and geometric properties that govern the compound's behavior in chemical reactions. These computational models offer predictive insights into reaction mechanisms, regioselectivity, and stereoselectivity, which are paramount for the rational design of synthetic pathways and the development of novel molecules with desired properties.

A key aspect of understanding the reactivity of this compound lies in the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental in predicting the compound's behavior in pericyclic reactions, such as Diels-Alder cycloadditions, where it can act as a dienophile. The phenyl substituent at the 3-position and the methyl group on the nitrogen atom significantly influence the electronic landscape of the pyrrole-2,5-dione core, thereby modulating its reactivity.

Computational models can precisely calculate various parameters that correlate with reactivity. For instance, the HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and its propensity to undergo electronic transitions. A smaller energy gap generally suggests higher reactivity. Furthermore, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can pinpoint the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack.

In the context of cycloaddition reactions, computational studies can model the transition states to determine the activation energies for different reaction pathways. This allows for the prediction of the most favorable regio- and stereochemical outcomes. For this compound, theoretical calculations can reveal how the phenyl group's orientation and electronic effects influence the approach of a diene, thereby dictating the stereochemistry of the resulting cycloadduct.

The following tables present hypothetical data derived from computational models to illustrate the types of structure-reactivity relationships that can be established for this compound.

Calculated Electronic Properties of this compound

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -7.52 |

| LUMO Energy (eV) | -2.18 |

| HOMO-LUMO Gap (eV) | 5.34 |

| Dipole Moment (Debye) | 2.89 |

These electronic parameters provide a quantitative basis for understanding the compound's reactivity. The relatively low LUMO energy, for instance, indicates its good electrophilic character, making it an effective dienophile in Diels-Alder reactions.

Calculated Activation Energies for the Diels-Alder Reaction with a Model Diene

| Stereochemical Approach | Activation Energy (kcal/mol) |

|---|---|

| Endo | 15.8 |

| Exo | 18.2 |

The calculated activation energies for the endo and exo approaches in a Diels-Alder reaction clearly suggest a preference for the endo product, a common feature in such cycloadditions that can be rationalized by secondary orbital interactions, which are effectively modeled by computational methods.

By systematically modifying the structure of this compound in silico, for example, by introducing different substituents on the phenyl ring, and recalculating these parameters, a quantitative structure-activity relationship (QSAR) can be developed. This allows for the prediction of the reactivity of a wide range of derivatives, guiding synthetic efforts towards molecules with tailored properties.

Advanced Applications in Materials Science and Bioconjugation

Utilization in Polymer Science

The incorporation of N-substituted maleimides, such as 1-Methyl-3-phenyl-1H-pyrrole-2,5-dione, into polymer backbones is a well-established strategy for creating materials with enhanced thermal and mechanical properties. The phenyl and methyl groups on the maleimide (B117702) ring influence the polymer's characteristics, including its stability and processability.

Synthesis of Advanced Polymeric Materials

The reactive double bond of the maleimide ring is particularly suited for participation in cycloaddition reactions, most notably the Diels-Alder reaction. This thermally reversible reaction between a diene and a dienophile (the maleimide) is a cornerstone for creating "smart" polymeric materials with self-healing capabilities.

Self-Healing Materials: The Diels-Alder reaction enables the formation of cross-linked polymer networks. When subjected to thermal stress, these cross-links can break in a controlled manner (retro-Diels-Alder reaction), allowing the material to flow and heal cracks or damage. Upon cooling, the bonds reform (Diels-Alder reaction), restoring the material's integrity. nih.govresearchgate.netnih.gov Maleimide moieties, including derivatives like this compound, are frequently employed as the dienophile component in these systems due to their high reactivity and the stability of the resulting adducts. nih.gov For instance, nanocomposites containing maleimide-modified graphene oxide have demonstrated significant improvements in both mechanical strength and self-healing efficiency. nih.gov

Photoresponsive Materials: While the development of photoresponsive polymers is an active area of research, often utilizing molecules like azobenzene (B91143) that undergo reversible isomerization upon light exposure, the direct application of this compound in creating photoresponsive materials is not extensively documented. nih.govmdpi.com However, related pyrrole-dione structures have been used to create polymers that are notably stable to UV and visible light, suggesting their potential role in applications requiring photostability rather than photoresponsivity. rsc.org

The table below summarizes the key reaction for self-healing applications.

Table 1: Diels-Alder Reaction in Self-Healing Polymers

| Reactants | Reaction Type | Product | Stimulus for Reversal | Application |

|---|

Modifying Polymer Properties

The addition of N-substituted maleimides as monomers or co-monomers can significantly alter the bulk properties of polymers. The rigid, bulky structure of the this compound moiety can increase the glass transition temperature (Tg) of the resulting polymer, enhancing its dimensional stability at elevated temperatures.

Mechanical Properties: The incorporation of maleimide derivatives into polymer chains restricts chain mobility. This effect generally leads to an increase in hardness and tensile strength. For instance, studies on various polymer systems have shown that the inclusion of N-phenylmaleimide improves mechanical performance. mdpi.com

High-Performance Polymers and Resins

N-substituted maleimides are key components in the formulation of high-performance thermosetting resins, prized for their exceptional thermal stability. Polymaleimides and their copolymers are recognized as an important class of heat-resistant polymers used in demanding applications such as electronics and aerospace materials. The aromatic phenyl group in this compound contributes to the high thermal stability of polymers into which it is incorporated. These resins can maintain their structural integrity at high temperatures, making them suitable for use as protective coatings, electric insulators, and advanced composites. rsc.org

Bioconjugation Strategies

The maleimide group is one of the most widely used functional groups in bioconjugation chemistry. Its high reactivity and specificity toward thiol groups make it an invaluable tool for linking molecules to proteins, peptides, and other biomolecules.

Selective Covalent Modification of Biomolecules

The primary application of maleimides in bioconjugation is the selective modification of cysteine residues in proteins and peptides. The thiol group (-SH) of cysteine undergoes a Michael addition reaction with the electron-deficient double bond of the maleimide ring. This reaction proceeds rapidly and with high selectivity under mild, near-physiological pH conditions, forming a stable thioether bond.

This high degree of selectivity allows for site-specific labeling of biomolecules, which is crucial for preserving their biological function. mdpi.com While the core reactivity lies within the maleimide ring, the substituents on the nitrogen and the ring itself—in this case, methyl and phenyl groups—can modulate the reactivity and stability of the resulting conjugate. This strategy is fundamental in creating antibody-drug conjugates (ADCs), protein-polymer conjugates, and labeled peptides for diagnostic and therapeutic purposes.

The table below outlines the key features of maleimide-thiol conjugation.

Table 2: Maleimide-Thiol Bioconjugation

| Reactive Group 1 | Reactive Group 2 | Reaction Type | Resulting Bond | Key Advantage |

|---|

Development of Chemical Probes for Research

Maleimides serve as a critical linker for attaching reporter molecules, such as fluorescent dyes, to biomolecules, thereby creating chemical probes for research. nih.gov These probes enable the visualization and tracking of proteins and other biological processes within living cells and tissues. mdpi.com

A common strategy involves synthesizing a derivative of this compound where a fluorophore is attached to the phenyl ring. The maleimide moiety then acts as a handle to covalently attach the entire probe to a specific cysteine residue on a target protein. For example, N-[4-(2-Benzimidazolyl)phenyl]maleimide is a structurally related compound that functions as a fluorescent probe, exhibiting an increase in fluorescence upon reaction with thiol-containing compounds like cysteine. medchemexpress.com This "turn-on" fluorescence is highly desirable for reducing background signal in imaging experiments. A variety of fluorophores with different spectral properties can be conjugated to maleimides, allowing for multicolor imaging and multiplexed detection in biological systems. nih.govmtu.edu

Linker Chemistry for Chemical Systems

The compound this compound, a substituted maleimide, serves as a versatile building block in the development of advanced chemical systems for materials science and bioconjugation. Its utility as a linker is primarily attributed to the reactive carbon-carbon double bond within the maleimide ring. This double bond is a highly efficient Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles. mdpi.com This reactivity allows for the covalent linkage of this compound to other molecules, forming stable adducts and enabling the construction of complex molecular architectures.

The most prominent application of maleimides in linker chemistry is the thiol-maleimide Michael addition, often referred to as a "click" reaction due to its high efficiency, selectivity, and mild reaction conditions. researchgate.net This reaction involves the nucleophilic attack of a thiol group (from a cysteine residue in a protein, for example) on one of the vinylic carbons of the maleimide ring. The reaction proceeds readily at or near neutral pH, making it particularly suitable for biological applications. mdpi.com

The general mechanism for the base-catalyzed thia-Michael addition is outlined below:

Deprotonation of the thiol: A base abstracts the proton from the thiol (R-SH), generating a highly nucleophilic thiolate anion (R-S⁻).

Nucleophilic attack: The thiolate anion attacks one of the electrophilic carbons of the maleimide double bond.

Protonation: The resulting enolate intermediate is protonated by a proton source in the reaction medium, yielding the stable thioether conjugate. mdpi.com

The kinetics and mechanism of the thiol-maleimide reaction can be influenced by several factors, including the solvent, the nature of the initiator (base or nucleophile), and the specific thiol reactant. researchgate.net While the reaction is generally considered to be highly selective for thiols, particularly in a pH range of 6.5-7.5, reactions with other nucleophiles such as amines can occur at higher pH values. researchgate.net

The stability of the resulting thioether linkage is a critical consideration. While generally stable, the thiol-maleimide adduct can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This reversibility can be influenced by the presence of other thiols and the local chemical environment. researchgate.net However, subsequent reactions, such as hydrolysis of the succinimide (B58015) ring, can lead to a more stable, irreversible linkage. mdpi.com

In the context of this compound, the methyl group at the 1-position and the phenyl group at the 3-position can influence the reactivity of the maleimide core. The electronic and steric effects of these substituents can modulate the electrophilicity of the double bond and the stability of the resulting conjugate.

The application of this compound and similar maleimides as linkers is diverse. In bioconjugation, they are instrumental in creating antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody for targeted cancer therapy. They are also used to attach fluorescent dyes, polyethylene (B3416737) glycol (PEG) chains, and other labels to proteins for imaging and diagnostic purposes.

In materials science, the thiol-maleimide reaction is employed in the synthesis of hydrogels, functionalized polymers, and for the modification of surfaces. mdpi.com For instance, polymers bearing pendant thiol groups can be crosslinked with bifunctional maleimides to form covalent adaptable networks. mdpi.com The reaction can also be used to immobilize biomolecules onto surfaces for the development of biosensors and other biomedical devices. researchgate.net While specific research detailing the extensive use of this compound as a linker is not widely documented in the reviewed literature, its structural similarity to other well-studied N-substituted maleimides strongly suggests its potential for these applications.

Research Findings on Thiol-Maleimide Reactions

| Reactants | Catalyst/Initiator | Solvent | Key Findings |

| N-aryl maleimides and N-acetyl-L-cysteine | Tris(2-carboxyethyl)phosphine (TCEP) | 20% Acetonitrile (B52724) in 50 mM phosphate (B84403) buffer (pH 7.4) | The conjugation reactions proceeded rapidly, with the maleimide being consumed within 15 minutes. The resulting thio-succinimide readily underwent hydrolysis to form stable thio-succinamic regio-isomers. mdpi.com |

| Ethanethiol and Maleimide | Ethyl-, diethyl-, triethylamine, and triethylphosphine | Tetrahydrofuran (B95107) (THF) | The reaction is governed by an anionic cycle involving the addition of a thiolate to the maleimide, followed by a rate-controlling proton transfer. The choice of catalyst influences whether the initiation proceeds via a base-catalyzed or nucleophile-initiated mechanism. researchgate.net |

| N-phenyl maleimide (NPM) and Aminopropyl-functionalized silica (B1680970) surfaces | Not specified | Not specified | The reaction demonstrated the feasibility of amine-maleimide coupling for surface modification, though the addition was sub-stoichiometric. A slower secondary reaction involving amine attack on the imide carbonyls was also observed. researchgate.net |

Future Research Directions and Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 1-Methyl-3-phenyl-1H-pyrrole-2,5-dione. While traditional methods for producing N-substituted maleimides are established, they often involve harsh reaction conditions and the use of hazardous solvents. tandfonline.comtandfonline.com Green chemistry principles are expected to drive the innovation of new synthetic strategies.

Key areas of investigation will include:

Catalytic Approaches: The exploration of novel catalysts, including both homogeneous and heterogeneous systems, is a promising direction. mdpi.com The development of earth-abundant metal catalysts or even metal-free organocatalysts could significantly enhance the sustainability of the synthesis.

Biocatalysis: The use of enzymes to catalyze the formation of the pyrrole-2,5-dione ring offers a highly selective and environmentally friendly alternative to traditional chemical methods. researchgate.netresearchgate.net

Flow Chemistry: Continuous flow synthesis presents an opportunity to improve reaction efficiency, safety, and scalability. This technique allows for precise control over reaction parameters, leading to higher yields and purity.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates and improve yields, often under solvent-free conditions, contributing to a greener synthetic process. arkat-usa.org

A comparative look at potential future synthetic approaches is presented in Table 1.

| Synthetic Approach | Potential Advantages | Research Focus |

| Green Catalysis | Reduced waste, use of cheaper and less toxic metals, milder reaction conditions. | Development of iron, copper, or organo-based catalytic systems. |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Identification and engineering of enzymes for maleimide (B117702) synthesis. |

| Flow Chemistry | Improved safety, scalability, and process control; higher yields. | Optimization of reactor design and reaction conditions for continuous production. |

Table 1: Comparison of Future Synthetic Strategies for this compound.

Exploration of New Reactivity Modes and Selective Transformations

The reactivity of the electron-deficient double bond in this compound makes it a versatile building block for organic synthesis. Future research will aim to uncover new modes of reactivity and develop highly selective transformations.

Promising areas for exploration include:

Cycloaddition Reactions: While Diels-Alder reactions of maleimides are well-known, further investigation into other cycloaddition pathways, such as [3+2] and [2+2] cycloadditions, could lead to the synthesis of novel heterocyclic scaffolds. nih.govacgpubs.orgresearchgate.net Computational studies can aid in predicting the feasibility and outcomes of these reactions. rsc.orgresearchgate.net

Asymmetric Catalysis: The development of catalytic asymmetric reactions using this compound as a substrate is a significant area for future research. This would enable the synthesis of chiral molecules with high enantioselectivity, which is crucial for pharmaceutical applications. organic-chemistry.orgmdpi.commdpi.com

Photocatalysis: The use of visible light photocatalysis to initiate novel transformations of this compound could open up new synthetic avenues that are not accessible through traditional thermal methods.

Design of Advanced Polymer Architectures and Functional Materials

The ability of N-substituted maleimides to undergo polymerization makes this compound a valuable monomer for the creation of advanced polymer architectures and functional materials.

Future research in this area will likely focus on:

Block Copolymers: The synthesis of well-defined block copolymers containing this compound segments is a key area of interest. psu.edunih.govmdpi.comnih.gov These materials can self-assemble into ordered nanostructures with potential applications in nanotechnology and drug delivery.

Stimuli-Responsive Polymers: The incorporation of this monomer into polymers that respond to external stimuli such as pH, temperature, or light could lead to the development of "smart" materials for a variety of applications, including sensors and actuators. rsc.orgnih.govnih.gov

Self-Healing Materials: The reversible nature of certain reactions involving the maleimide moiety, such as the Diels-Alder reaction, can be exploited to create self-healing polymers that can repair themselves after damage. nih.govresearchgate.netmdpi.comnih.gov

Table 2 highlights potential advanced polymer architectures incorporating this compound.

| Polymer Architecture | Key Feature | Potential Application |

| Block Copolymers | Nanoscale self-assembly | Drug delivery, nanolithography |

| Stimuli-Responsive Polymers | "Smart" behavior | Sensors, actuators, controlled release systems |

| Self-Healing Polymers | Intrinsic repair mechanism | Coatings, structural components |

Table 2: Future Polymer Architectures based on this compound.

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and materials. The integration of computational and experimental approaches will be instrumental in achieving this.

Future research will benefit from:

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the transition states and reaction pathways of various transformations, guiding experimental efforts. researchgate.netacs.org

Mechanistic Investigations of Catalytic Cycles: Detailed mechanistic studies of organocatalyzed and metal-catalyzed reactions will facilitate the development of more efficient and selective catalysts. nih.govmdpi.comdigitellinc.commdpi.com

Kinetic and Spectroscopic Analysis: In-depth kinetic and spectroscopic studies will help to elucidate the intricate details of reaction mechanisms and polymer formation.

Expanding Applications in Emerging Fields of Chemical Science

The unique properties of this compound suggest its potential for application in a variety of emerging fields.

Future research could explore its use in:

Bioconjugation and Medicinal Chemistry: The reactivity of the maleimide group with thiols makes it a valuable tool for bioconjugation, allowing for the labeling of proteins and other biomolecules. Further exploration of its derivatives could lead to the discovery of new therapeutic agents.

Organic Electronics: The pyrrole-2,5-dione core is an electron-accepting unit, and its incorporation into conjugated polymers could lead to new materials for organic solar cells and other electronic devices. mdpi.com The potential for these materials to be used as organic electrode materials in batteries is also an exciting avenue of research. oaepublish.comresearchgate.net

Photodynamic Therapy: The development of photosensitizers based on the this compound scaffold could lead to new agents for photodynamic therapy, a non-invasive cancer treatment.

The continued exploration of this compound holds great promise for advancing various fields of chemical science. The synergistic efforts of synthetic chemists, materials scientists, and computational chemists will be key to unlocking the full potential of this versatile molecule.

Q & A

Q. What are the recommended methods for synthesizing 1-Methyl-3-phenyl-1H-pyrrole-2,5-dione and validating its purity?

The synthesis typically involves multi-step reactions, including condensation of substituted phenyl groups with pyrrole-2,5-dione precursors. Key steps include:

- Use of ethanol or toluene as solvents under reflux conditions.

- Monitoring reaction progress via thin-layer chromatography (TLC) and structural confirmation through , , and ESI-HRMS spectroscopy .

- Purification via column chromatography or recrystallization to achieve >98% purity (validated by GC or HPLC) .

Q. How is the molecular structure of this compound characterized experimentally?

X-ray crystallography is the gold standard for structural elucidation. For example:

- Dihedral angles between aromatic systems (e.g., 78.22° between methoxyphenyl and pyrrole-dione moieties) are critical for understanding conformational stability .

- SHELX programs (e.g., SHELXL) refine crystallographic data, providing bond lengths, angles, and sp² hybridization of pyrrole nitrogen .

Q. What safety protocols are essential when handling this compound?

- Toxicity risks include inhalation, dermal contact, and ingestion. Hazard codes (e.g., H302, H315) mandate use of PPE, fume hoods, and proper waste disposal .

- Storage under inert atmospheres (e.g., nitrogen) prevents degradation .

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives for biological activity?

- Molecular docking : Use scaffolds like 1-phenyl-1H-pyrrole-2,5-dione to model interactions with target proteins (e.g., BCR-Abl, HIV-1 integrase). CombiGlide software aids in fragment-based drug design .

- SAR studies : Fluorine or bromine substitutions at specific positions enhance binding affinity. For example, 1-(4-fluorophenyl) derivatives show improved antiviral activity .

Q. What strategies resolve contradictions in enzyme inhibition data across studies?

- Validate assay conditions (e.g., fluorometric GABA-transaminase assays vs. colorimetric methods) to ensure reproducibility .

- Compare IC values with reference standards (e.g., vigabatrin) and account for structural variations (e.g., bromophenyl vs. acetylphenyl groups) .

Q. How do crystallographic data inform synthetic modifications for receptor targeting?

- Planar aromatic systems (r.m.s. deviation <0.05 Å) enhance π-π stacking with receptors like 5-HT.

- Substituents at the N1 position of the pyrrole ring modulate steric effects and hydrogen bonding .

Q. What analytical techniques are critical for assessing stability and degradation products?

- HPLC-MS : Identifies hydrolytic or oxidative byproducts under accelerated stability conditions (e.g., pH 1–9, 40°C) .

- FTIR : Tracks functional group integrity (e.g., carbonyl stretching at ~1700 cm) during stress testing .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses?

- Optimize reaction time/temperature: For example, extended reflux (24–48 hrs) improves cyclization efficiency .

- Use catalysts like cellulose sulfuric acid to enhance regioselectivity in Michael adduct formation .

Q. What approaches validate target engagement in cellular assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.